CHS-828 - 200484-11-3

CHS-828

Catalog Number: EVT-264327
CAS Number: 200484-11-3
Molecular Formula: C19H22ClN5O
Molecular Weight: 371.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is a synthetic compound that acts as a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [] NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme for various metabolic reactions within cells. [] This compound has demonstrated promising antitumor activity in preclinical studies and is currently being investigated for its potential therapeutic applications in cancer treatment. []

(E)-1-[6-(4-Chlorophenoxy)hexyl]-2-cyano-3-(pyridin-4-yl)guanidine

    Compound Description: This compound, also referred to as CHS 828, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). [] It has demonstrated efficacy as an anticancer agent in preclinical studies. []

    Relevance: CHS 828 shares a nearly identical structure with the target compound, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine. The primary difference lies in the position of the cyano group on the guanidine moiety and the E configuration of the double bond. Both compounds feature a 6-(4-chlorophenoxy)hexyl chain attached to a pyridinylguanidine core, suggesting potential similarities in their biological activity. []

N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2E-propenamide

    Compound Description: Known as FK866, this compound is another potent inhibitor of NAMPT. [] Similar to CHS 828, it has shown promising results in preclinical studies for cancer treatment. []

    Relevance: While structurally distinct from 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine, FK866 is grouped in the same category of NAMPT inhibitors. [] This shared biological activity, despite structural differences, highlights the potential for diverse chemical structures to target and inhibit NAMPT.

Source and Classification

CHS-828 was developed as part of a broader effort to identify novel cytotoxic agents for cancer therapy. It belongs to the class of compounds known as cyanoguanidines, which are characterized by their guanidine structure and the presence of a cyano group. The compound has been studied extensively in vitro and in vivo, demonstrating significant cytotoxic effects against various cancer cell lines .

Synthesis Analysis

The synthesis of CHS-828 involves several steps that can be categorized into key reactions. The compound can be synthesized from readily available starting materials through a series of chemical transformations. Key methods include:

  1. Formation of the Guanidine Backbone: The initial step typically involves the reaction of a suitable amine with cyanamide to form the guanidine structure.
  2. Substitution Reactions: Further modifications are made to introduce substituents that enhance the compound's activity and selectivity.
  3. Labeling for Pharmacokinetic Studies: Tritiated derivatives of CHS-828 have been synthesized for use in pharmacokinetic studies, allowing researchers to track the compound's behavior in biological systems .

The synthesis parameters often include temperature control, reaction time, and pH adjustments to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of CHS-828 is characterized by its guanidine core with specific substituents that contribute to its biological activity. Key features include:

  • Molecular Formula: C₁₁H₁₃Br₂N₅
  • Molecular Weight: Approximately 373.06 g/mol
  • Structural Characteristics: The compound features a central guanidine group flanked by aromatic rings, which are crucial for its interaction with biological targets.

The three-dimensional conformation plays a significant role in its binding affinity and specificity towards nicotinamide adenine dinucleotide biosynthesis pathways .

Chemical Reactions Analysis

CHS-828 undergoes several chemical reactions that are critical for its anticancer activity:

  1. Inhibition of Nicotinamide Adenine Dinucleotide Synthesis: CHS-828 impairs the synthesis of nicotinamide adenine dinucleotide by inhibiting nicotinamide phosphoribosyltransferase, an enzyme essential for NAD+ biosynthesis .
  2. Induction of Apoptosis: Following exposure to CHS-828, there is an abrupt cessation of DNA and protein synthesis within 24 hours, leading to increased caspase activity and subsequent cell death .
  3. Cellular Metabolic Changes: High concentrations of CHS-828 have been shown to inhibit mitochondrial respiration, prompting an increase in glycolytic activity as a compensatory mechanism .
Mechanism of Action

The mechanism of action of CHS-828 is multifaceted:

  1. Nicotinamide Adenine Dinucleotide Depletion: By inhibiting nicotinamide phosphoribosyltransferase, CHS-828 reduces NAD+ levels, which is critical for various cellular processes including energy metabolism and DNA repair .
  2. Cell Cycle Arrest and Apoptosis: The compound induces cell cycle arrest followed by apoptosis through mechanisms involving caspase activation and DNA fragmentation .
  3. Dependence on Drug Concentration: The effects vary significantly with concentration; lower concentrations may lead to temporary metabolic disruptions, while higher concentrations result in more pronounced cytotoxicity .
Physical and Chemical Properties Analysis

CHS-828 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but is expected to fall within typical ranges for small organic molecules.

These properties influence its formulation for therapeutic use and impact its pharmacokinetic profile .

Applications

CHS-828 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated as a treatment for solid tumors, CHS-828 shows potential effectiveness against various cancer types due to its unique mechanism targeting NAD+ biosynthesis .
  2. Research Tool: Used in studies exploring metabolic pathways related to NAD+ synthesis and cellular energy metabolism.
  3. Development of Analogues: Ongoing research aims to develop analogues with improved efficacy or selectivity based on the structure of CHS-828 .
Mechanistic Insights into CHS-828 Antitumor Activity

Molecular Targets and Pathways of CHS-828-Mediated Cytotoxicity

CHS-828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridinylguanidine) is a pyridyl cyanoguanidine derivative whose primary mechanism of antitumor activity involves potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme catalyzes the rate-limiting step in the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway, converting nicotinamide and phosphoribosyl pyrophosphate into nicotinamide mononucleotide (NMN) [5] [7]. Structural studies revealed that CHS-828 competitively binds to NAMPT’s active site with an IC₅₀ < 25 nM, disrupting NAD⁺ biosynthesis and triggering metabolic catastrophe [7]. The compound’s design originated from systematic optimization of cyanoguanidine analogs. Critical structural determinants for cytotoxicity include:

  • 4-Pyridyl substitution (superior to 3-pyridyl)
  • Hexyl/heptyl/octyl alkyl chain linker
  • Bulky end groups (e.g., 4-chlorophenoxy), where 4-substitution enhances activity over ortho- or meta-positions [1].

Table 1: Structure-Activity Relationship (SAR) of CHS-828 Analogues

Structural ElementOptimal FeatureImpact on Cytotoxicity
Pyridyl position4-substitution↑↑↑ (vs. 3-substitution)
Alkyl chain lengthC6–C8Maximal activity
End group positionPara-substitution↑↑↑ (vs. ortho/meta)
End group compositionAromatic ringsTolerant to Cl, NO₂, OCH₃

This SAR profile underscores CHS-828’s tailored design for NAMPT inhibition and distinguishes it from structurally related but non-cytotoxic guanidines like pinacidil (K⁺ channel opener) or cimetidine (H₂ antagonist) [1].

Role of NAMPT Inhibition in NAD⁺ Depletion and Metabolic Disruption

NAMPT inhibition by CHS-828 depletes cellular NAD⁺ pools, disrupting >400 NAD⁺-dependent enzymatic reactions. Key consequences include:

  • Impaired glycolysis due to inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), reducing ATP production [9].
  • Suppressed mitochondrial respiration through compromised electron transport chain function [5].
  • Inactivation of sirtuins and PARPs, critical for DNA repair, epigenetic regulation, and genomic stability [9].

NAD⁺ levels typically plummet within hours of CHS-828 exposure, forcing cells into metabolic crisis. Resistant cell lines (e.g., NYH/CHS) demonstrate cross-resistance to FK866, another NAMPT inhibitor, confirming target specificity [9]. Cancer cells exhibit heightened sensitivity due to their reliance on the NAMPT-dependent NAD⁺ salvage pathway (vs. de novo biosynthesis in normal cells) and elevated NAD⁺ consumption for proliferation.

Table 2: Metabolic Consequences of NAMPT Inhibition by CHS-828

NAD⁺-Dependent ProcessAffected EnzymesDownstream Effect
GlycolysisGAPDH↓ ATP production, ↑ lactate
Mitochondrial functionComplex I (NADH dehydrogenase)↓ Oxidative phosphorylation
DNA repairPARP-1/2↑ DNA damage accumulation
Epigenetic regulationSIRT1, SIRT3, SIRT6↓ Deacetylation, altered gene expression

Induction of Reactive Oxygen Species (ROS) in Cancer Cell Selectivity

CHS-828 selectively elevates intracellular ROS in malignant cells while sparing normal lymphocytes. This selectivity arises from:

  • Basal ROS imbalance in cancer cells due to oncogene-driven metabolism.
  • Collapse of NAD⁺-dependent antioxidant systems (e.g., thioredoxin reductase) post-NAMPT inhibition [5].
  • Dual metabolic insult from simultaneous glycolysis and oxidative phosphorylation suppression, exacerbating redox stress [7].

In primary tumor cultures, hematological malignancies (e.g., chronic lymphocytic leukemia) show greater ROS accumulation and cell death than solid tumors, correlating with clinical observations of differential efficacy [2]. Normal lymphocytes resist ROS surges due to intact NAD⁺ maintenance via alternative pathways.

Apoptotic vs. Non-Apoptotic Cell Death Mechanisms

CHS-828 triggers atypical programmed cell death with mixed apoptotic and non-apoptotic features:

  • Early-stage apoptosis: Externalization of phosphatidylserine (Annexin V⁺) within 24 hours in breast cancer cells (MCF-7) [6].
  • Delayed caspase activation: Minimal caspase-3 cleavage despite DNA fragmentation, suggesting caspase-independent mechanisms [6] [9].
  • Metabolic-driven necrosis: Energy collapse precedes membrane integrity loss, evident in myeloma cell lines (RPMI-8226) [4].

Unlike classical apoptosis inducers (e.g., Taxol), CHS-828 does not induce chromatin condensation or apoptotic bodies. PARP-1 status influences death modality: PARP-1⁻/⁻ fibroblasts undergo accelerated necrosis, while PARP-1⁺/⁺ cells exhibit prolonged metabolic stress [9].

Modulation of NF-κB and Other Signaling Pathways

Early studies proposed direct IKK complex inhibition by CHS-828 (IC₅₀ = 8 nM) as a primary mechanism [5]. However, recent evidence indicates NF-κB suppression is a consequence of NAD⁺ depletion:

  • NAD⁺ deficiency inactivates SIRT1, hyperacetylating RelA/p65 and trapping NF-κB in the nucleus.
  • Depleted ATP reserves impair IKK activation and cytokine-driven NF-κB signaling [7].

Additional pathways modulated include:

  • p53 activation in response to DNA damage from PARP inhibition [6].
  • Downregulation of MDR-1/P-glycoprotein, reducing efflux-mediated resistance in myeloma cells [4].
  • Sensitization to DNA-damaging agents (e.g., etoposide) via NAD⁺-dependent DNA repair impairment [9].

The pleiotropic effects on signaling networks position CHS-828 as a multi-pathway disruptor, though NAMPT inhibition remains the linchpin event.

Properties

CAS Number

200484-11-3

Product Name

CHS-828

IUPAC Name

2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

InChI

InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25)

InChI Key

BOIPLTNGIAPDBY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CHS 828
CHS-828
GMX 1778
GMX-1778
GMX1778
N-(6-chlorophenoxyhexyl)-N''-cyano-N''-4-pyridylguanidine

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.